molecular formula C10H7Cl2N5O3 B5547712 N-(2,6-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

N-(2,6-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B5547712
M. Wt: 316.10 g/mol
InChI Key: JVDSYUMIMUFGGX-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide: is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a nitro-triazole moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:

    Formation of the 3-nitro-1H-1,2,4-triazole: This can be achieved by nitration of 1H-1,2,4-triazole using a mixture of concentrated nitric acid and sulfuric acid.

    Acylation Reaction: The 3-nitro-1H-1,2,4-triazole is then reacted with 2-(2,6-dichlorophenyl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Reduction: Formation of N-(2,6-dichlorophenyl)-2-(3-amino-1H-1,2,4-triazol-1-yl)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 2-(2,6-dichlorophenyl)acetic acid and 3-nitro-1H-1,2,4-triazole.

Scientific Research Applications

    Medicinal Chemistry: As a potential pharmacophore for the development of new drugs, particularly those targeting central nervous system disorders.

    Materials Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: As a tool for studying enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro-triazole moiety may play a crucial role in binding to the active site of enzymes, leading to inhibition of their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: Lacks the nitro group, which may affect its biological activity and chemical reactivity.

    N-(2,6-dichlorophenyl)-2-(3-nitro-1H-1,2,3-triazol-1-yl)acetamide: Contains a different triazole isomer, which may result in different binding properties and reactivity.

Uniqueness

N-(2,6-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of both the nitro-triazole and dichlorophenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N5O3/c11-6-2-1-3-7(12)9(6)14-8(18)4-16-5-13-10(15-16)17(19)20/h1-3,5H,4H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDSYUMIMUFGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CN2C=NC(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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